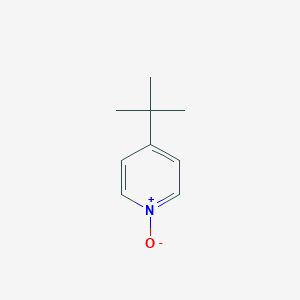







|
REACTION_CXSMILES
|
[C:1]([C:5]1[CH:10]=[CH:9][N:8]=[CH:7][CH:6]=1)([CH3:4])([CH3:3])[CH3:2].[OH:11]O>C(O)(=O)C>[C:1]([C:5]1[CH:10]=[CH:9][N+:8]([O-:11])=[CH:7][CH:6]=1)([CH3:4])([CH3:3])[CH3:2]
|


|
Name
|
|
|
Quantity
|
13.5 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)C1=CC=NC=C1
|
|
Name
|
|
|
Quantity
|
70 mL
|
|
Type
|
catalyst
|
|
Smiles
|
C(C)(=O)O
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
reactant
|
|
Smiles
|
OO
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
80 °C
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
to obtain a mixture
|
|
Type
|
CUSTOM
|
|
Details
|
was then slowly reduced to 20° C
|
|
Type
|
CUSTOM
|
|
Details
|
to remove solvents from the mixture
|
|
Type
|
ADDITION
|
|
Details
|
followed by addition of a sodium hydroxide aqueous solution
|
|
Type
|
WASH
|
|
Details
|
Next, the mixture was washed several times with dichloromethane
|
|
Type
|
CUSTOM
|
|
Details
|
with deionized water to collect an organic layer
|
|
Type
|
CUSTOM
|
|
Details
|
The solvent was then removed from the organic layer
|
|
Type
|
CUSTOM
|
|
Details
|
drying
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)(C)C1=CC=[N+](C=C1)[O-]
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 13 g | |
| YIELD: PERCENTYIELD | 87% | |
| YIELD: CALCULATEDPERCENTYIELD | 86.1% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |